Spathulenol

Overview

Description

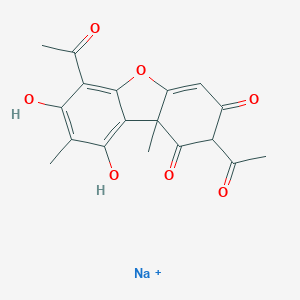

Spathulenol is a tricyclic sesquiterpene alcohol with a chemical formula of C15H24O and a molar mass of 220.356 g/mol . It was first isolated in 1975 from the volatile oils of plants such as Artemisia vulgaris and Artemisia dracunculus . This compound is known for its earthy-aromatic odor and bitter-spicy taste . This compound is commonly found in oregano and other plants, and it has a basic skeleton similar to azulenes .

Scientific Research Applications

Spathulenol has a wide range of scientific research applications:

Mechanism of Action

Spathulenol exerts its effects through various mechanisms:

Antibacterial Activity: It permeates the cell wall of bacteria, reversing their resistance and resensitizing them to antibiotics.

Blood Pressure-Lowering Effect: This compound inhibits angiotensin-converting enzyme (ACE) activity, leading to vasodilation and reduced blood pressure.

Antibiofilm Activity: It disrupts biofilm formation by methicillin-resistant Staphylococcus aureus (MRSA), enhancing the efficacy of antibiotics.

Safety and Hazards

When handling Spathulenol, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Biochemical Analysis

Biochemical Properties

Spathulenol plays a significant role in biochemical reactions, particularly due to its interaction with various enzymes and proteins. It has been shown to inhibit the growth of drug-resistant Mycobacterium tuberculosis by interacting with bacterial enzymes, leading to bactericidal effects . Additionally, this compound exhibits antioxidant properties by interacting with reactive oxygen species and enzymes involved in oxidative stress pathways .

Cellular Effects

This compound affects various types of cells and cellular processes. It has demonstrated cytotoxic activity against cancer cell lines, including breast adenocarcinoma (MCF-7) and lung carcinoma (NCI-H460), by inducing apoptosis and inhibiting cell proliferation . Furthermore, this compound influences cell signaling pathways, such as the inhibition of nitric oxide production in macrophages, which reduces inflammation .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules and enzyme inhibition. This compound has been shown to inhibit angiotensin-converting enzyme (ACE), leading to a decrease in blood pressure in hypertensive rats . This inhibition is likely due to the binding of this compound to the active site of ACE, preventing the conversion of angiotensin I to angiotensin II . Additionally, this compound’s antioxidant activity is attributed to its ability to scavenge free radicals and modulate the expression of antioxidant enzymes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Its stability and degradation were studied in vitro, showing that this compound maintains its bioactivity for extended periods under controlled conditions . Long-term studies have indicated that this compound’s antimicrobial and anti-inflammatory effects persist over time, with minimal degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In hypertensive rats, this compound demonstrated a dose-dependent reduction in blood pressure, with higher doses resulting in more significant effects . At very high doses, this compound exhibited toxic effects, including liver and kidney damage . These findings highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to lipid metabolism and oxidative stress. It interacts with enzymes such as cytochrome P450, which plays a role in its biotransformation and detoxification . Additionally, this compound affects metabolic flux by modulating the levels of metabolites involved in energy production and antioxidant defense .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It has been shown to accumulate in specific tissues, such as the liver and lungs, where it exerts its biological effects . The distribution of this compound is influenced by its lipophilic nature, allowing it to cross cell membranes and reach intracellular targets .

Subcellular Localization

This compound’s subcellular localization is primarily within the cytoplasm and mitochondria. It has been observed to localize in the mitochondria, where it influences mitochondrial function and oxidative stress responses . The targeting of this compound to specific subcellular compartments is likely mediated by its chemical structure and interactions with cellular proteins .

Preparation Methods

Synthetic Routes and Reaction Conditions

Spathulenol can be synthesized through various methods. One common approach involves the extraction of essential oils from plants like Artemisia vulgaris and Artemisia dracunculus . The essential oils are then subjected to chromatographic techniques to isolate this compound .

Industrial Production Methods

Industrial production of this compound typically involves the extraction of essential oils from plants using methods such as steam distillation or hydrodistillation . The extracted oils are then purified using techniques like column chromatography to obtain this compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Spathulenol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions

Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a palladium catalyst.

Substitution: Substitution reactions involving this compound often use reagents like halogens (e.g., chlorine, bromine) under controlled conditions.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .

Comparison with Similar Compounds

Spathulenol is unique among sesquiterpene alcohols due to its tricyclic structure and specific biological activities. Similar compounds include:

Caryophyllene: Known for its anti-inflammatory and analgesic properties.

Nerolidol: Exhibits antifungal and antiparasitic activities.

Farnesene: Used as an insect repellent and in the synthesis of other organic compounds.

These compounds share some structural similarities with this compound but differ in their specific biological activities and applications.

properties

IUPAC Name |

(1aR,4aR,7S,7aR,7bR)-1,1,7-trimethyl-4-methylidene-1a,2,3,4a,5,6,7a,7b-octahydrocyclopropa[h]azulen-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O/c1-9-5-6-11-13(14(11,2)3)12-10(9)7-8-15(12,4)16/h10-13,16H,1,5-8H2,2-4H3/t10-,11+,12+,13+,15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRMCCTDTYSRUBE-BGPZULBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2C1C3C(CCC3(C)O)C(=C)CC2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(CC[C@@H]2[C@@H]1[C@H]3[C@H](C3(C)C)CCC2=C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

296.00 to 298.00 °C. @ 760.00 mm Hg | |

| Record name | Spathulenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036420 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

6750-60-3 | |

| Record name | Spathulenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6750-60-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Spathulenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006750603 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SPATHULENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7XV9L96SJJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Spathulenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036420 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the primary biological activities reported for Spathulenol?

A1: this compound exhibits a range of biological activities, with a strong focus on its anti-nociceptive and anti-inflammatory properties. [, , , , ] Studies show it can reduce pain sensation in acute and chronic pain models, potentially by interacting with inflammatory pathways. [, ] Additionally, this compound demonstrates anti-mycobacterial activity, particularly against Mycobacterium tuberculosis strains. [] Other reported activities include immunomodulatory, [, ] anesthetic, [] antioxidant, [, ] and potential anti-hypertensive effects. []

Q2: How does this compound exert its anti-nociceptive effects?

A2: While the exact mechanisms are still under investigation, research suggests this compound might interact with inflammatory mediators involved in pain perception. [] In the formalin test, a model of acute and persistent pain, this compound effectively reduced both sensitivity to cold and edema, indicating its influence on inflammatory responses. [] Moreover, in the Freund's complete adjuvant (CFA) model, a model for chronic inflammatory pain, this compound significantly inhibited mechanical hyperalgesia, cold response, edema, and myeloperoxidase activity, further supporting its anti-inflammatory role in pain relief. []

Q3: Can you elaborate on the immunomodulatory effects of this compound?

A3: this compound has shown the ability to modulate immune responses, specifically by influencing lymphocyte activity. [, ] In one study, it demonstrated an inhibitory effect on lymphocyte proliferation and induced apoptosis in these cells, suggesting potential immunosuppressive properties. [] This effect might occur through a caspase-3 independent pathway, although further investigation is needed to confirm the exact mechanisms. []

Q4: What is known about this compound's antifungal properties?

A4: Research suggests that this compound, alongside other compounds found in certain plant extracts, exhibits antifungal activity. [] Specifically, it was identified as a major compound in methanol-chloroform extracts from Artemisia ludoviciana, which showed promising antifungal activity against a range of fungi, including Candida albicans, Colletotrichum lindemuthianum, Mucor circinelloides, Saccharomyces cerevisiae, and Sporothrix schenckii. [] This finding indicates this compound's potential as a natural antifungal agent, though more research is needed to understand its specific mechanisms and efficacy.

Q5: What is the chemical structure of this compound?

A5: this compound is a bicyclic sesquiterpene alcohol with the IUPAC name (1R,4R,5S,7S)-4,8-dimethyl-7-(propan-2-yl)tricyclo[5.3.1.0^{1,5}]undec-8-en-4-ol. Its structure consists of a tricyclic core with a double bond and an isopropyl substituent. The hydroxyl group at position 4 contributes to its reactivity and potential biological interactions.

Q6: What is the molecular formula and weight of this compound?

A6: this compound has the molecular formula C15H24O and a molecular weight of 220.35 g/mol.

Q7: How is the structure of this compound elucidated?

A7: The structure of this compound has been extensively studied using various spectroscopic techniques. These include nuclear magnetic resonance (NMR) spectroscopy, particularly 1D and 2D NMR methods such as COSY, HMQC, and HMBC, which provide detailed information about the connectivity and spatial arrangement of atoms within the molecule. [, ] Additionally, mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern, further confirming the structural identity. []

Q8: Are there any studies on the Structure-Activity Relationship (SAR) of this compound?

A8: While dedicated SAR studies specifically focusing on this compound are limited in the provided research, some insights can be drawn. The presence and position of the hydroxyl group seem crucial for its biological activity. [] Additionally, the overall hydrophobicity and three-dimensional structure likely play a role in its interaction with biological targets. [] Further research focusing on systematic structural modifications and their impact on this compound's activity, potency, and selectivity would provide valuable insights for optimizing its therapeutic potential.

Q9: Where is this compound naturally found?

A9: this compound is found in various plant species, often as a component of their essential oils. [, , , , , , , , , , , , , , , , ] It's particularly abundant in certain species from the Myrtaceae, Lauraceae, and Asteraceae families. [, , , , , , , , ] For example, it's a major component in the essential oils of Psidium guineense (leaves), Ocotea notata (leaves), and Duguetia eximia (leaves and fine stems). [, , ]

Q10: How is this compound typically extracted and isolated?

A10: The most common method for obtaining this compound is through hydrodistillation of plant material, specifically the leaves, stems, or flowers, depending on the species. [, , , , , , , , , , , ] This process yields essential oils, which are complex mixtures of volatile compounds. Subsequently, this compound can be isolated and purified from these essential oils using various chromatographic techniques, such as column chromatography, thin-layer chromatography, or preparative gas chromatography. []

Q11: Are there variations in this compound content based on geographical origin or environmental factors?

A11: Yes, studies have shown that the this compound content in plant essential oils can vary significantly depending on the geographical location and environmental conditions during plant growth. [, , ] This variation can be attributed to factors like temperature, rainfall, soil composition, and altitude, all of which influence plant metabolism and secondary metabolite production. [, ] For example, a study on Iryanthera polyneura found a correlation between the abundance of this compound and seasonal changes, with higher levels observed during the rainy season. [] Similarly, research on Osteophloeum platyspermum indicated that environmental factors like daily maximum irradiation and relative humidity influenced the relative amounts of this compound in the essential oil. [] These findings highlight the importance of considering geographical and environmental factors when sourcing and characterizing this compound-rich plant materials.

Q12: What are the potential applications of this compound in different fields?

A12: this compound's diverse biological activities make it a promising candidate for various applications. In pharmaceuticals, its anti-nociceptive, anti-inflammatory, and anti-mycobacterial properties highlight its potential for developing new analgesic, anti-tuberculosis, and immunomodulatory drugs. [, , ] Its antioxidant capabilities could be harnessed in the development of cosmeceuticals and nutraceuticals for anti-aging and health-promoting products. [, , ] Furthermore, its pleasant aroma makes it suitable for use in the fragrance industry. [, , ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.